2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
The compound is classified as a pyrrolopyrimidine derivative, characterized by a fused pyrrole and pyrimidine ring system. It is structurally defined by the presence of an isopropyl group at the 2-position and a carbonyl group at the 4-position of the pyrrolopyrimidine framework. Its molecular formula is C₁₁H₁₄N₂O, and it has been identified for its biological activity against specific enzymes involved in cancer pathways .
The synthesis of 2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves cyclization reactions of appropriate precursors under controlled conditions. One common method includes:
The molecular structure of 2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one features:
The compound's IUPAC name reflects its structural complexity, which is critical for its interaction with biological systems .
2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one can undergo several chemical reactions:
These reactions allow for the modification of the compound's structure to enhance its biological activity or tailor it for specific applications .
The mechanism of action for 2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one primarily involves its interaction with enzymes in the Janus kinase (JAK) family. By binding to the ATP-binding site of these enzymes, it inhibits their activity, thereby modulating signaling pathways crucial for cell proliferation and survival:
This targeted inhibition makes it a valuable candidate in cancer therapy research .
The physical properties of 2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one include:
Chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in the ring structure, which can participate in various substitution reactions .
Due to its unique structure and biological activity, 2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one has several potential applications:
Its role as an intermediate in synthesizing other biologically active compounds further underscores its significance in medicinal chemistry .
Pyrrolo[2,3-d]pyrimidine scaffolds have evolved from synthetic curiosities to privileged structures in kinase-targeted oncology therapeutics. Early synthetic routes, such as the Scheradsky method (1965) involving amino-substituted pyrrole reactions with guanidine derivatives, enabled access to this fused heterocyclic core [2]. By the 2000s, advancements like De Rosa's inverse electron-demand Diels-Alder protocol using 1,3,5-triazines refined the synthetic toolbox, facilitating diverse substitution patterns critical for drug discovery [2]. The scaffold's rise to prominence is evidenced by FDA-approved agents including Ruxolitinib (JAK1/2 inhibitor), Tofacitinib (JAK3 inhibitor), and Ribociclib (CDK4/6 inhibitor), which collectively validate its pharmacokinetic adaptability and target specificity [2] [6]. The global kinase inhibitor market—projected to reach $89.1 billion by 2027—underscores the therapeutic impact of such chemotypes [2]. Recent innovations focus on overcoming resistance mutations in cancers, exemplified by third-generation EGFR inhibitors incorporating this core to target T790M mutants in NSCLC [4].
Table 1: Key FDA-Approved Pyrrolo[2,3-d]Pyrimidine-Based Kinase Inhibitors
Drug Name | Primary Target | Therapeutic Indication | Year Approved |
---|---|---|---|
Ruxolitinib | JAK1/JAK2 | Myelofibrosis | 2011 |
Tofacitinib | JAK3 | Rheumatoid arthritis | 2012 |
Ribociclib | CDK4/6 | Breast cancer | 2017 |
Baricitinib | JAK1/JAK2 | Rheumatoid arthritis | 2018 |
The 7H-pyrrolo[2,3-d]pyrimidine core serves as a bioisostere of purine nucleotides, enabling competitive ATP-binding site occupation in kinase domains. Its planar topology and hydrogen-bonding capacity (N1 and C2-H) facilitate hinge-region interactions, while the pyrrole nitrogen augments solubility and dipole formation [2] [4]. In EGFR-mutant NSCLC, derivatives like compound 12i ( [4]) achieve 493-fold selectivity for HCC827 cells over normal HBE cells by covalently targeting Cys797 in EGFRT790M. This is achieved through acrylamide warheads appended at the C6 position, which form Michael adducts with the kinase's nucleophilic cysteine [4]. Similarly, RET kinase inhibitors exploit the scaffold's rigidity to engage hydrophobic pockets adjacent to the ATP-binding site. Cocrystal structures (e.g., compound 10 [9]) reveal critical hydrogen bonds between the scaffold's exocyclic amine and residues Glu775 (αC-helix) and Ser891 (DFG motif), suppressing conformational activation in oncogenic RET fusions. The scaffold's versatility extends to multi-kinase inhibition; hybrid molecules merging pyrrolo[2,3-d]pyrimidine with isatin suppress EGFR, Her2, and VEGFR2 simultaneously, counteracting compensatory signaling in HepG2 liver cancer models [6].
Table 2: Kinase Inhibition Profiles of Pyrrolo[2,3-d]Pyrimidine Derivatives
Compound | Target Kinase | IC₅₀ (nM) | Selectivity Fold vs. WT | Cellular Model |
---|---|---|---|---|
12i [4] | EGFRT790M | 0.21 | 104 (vs. EGFRWT) | HCC827 NSCLC cells |
10 [9] | RET | 92 | >10 (vs. KDR) | Ba/F3 Tel-RET cells |
7 [6] | VEGFR2/EGFR | 38/41 | N/A | HepG2 liver cancer cells |
The 2-(propan-2-yl) group in pyrrolo[2,3-d]pyrimidin-4-ones critically modulates bioactivity through steric optimization and hydrophobic pocket engagement. In 2-methyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CID 44380703, [1]), the isopropyl moiety enhances van der Waals contacts with kinase hinge regions, increasing binding affinity. Similarly, RET inhibitors like compound 4 [9] leverage this substituent to improve ligand efficiency (LipE >6) and selectivity against antitargets like KDR. The isopropyl’s branched topology prevents undesirable solvent exposure, reducing metabolic clearance—a key factor in the 3.5-fold oral bioavailability boost observed in compound 10 versus phenolic analogs [9]. Hybrid derivatives (e.g., 3-(2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)hydrazineylidene)indolin-2-ones [6]) use this group to amplify π-stacking in the DFG-out conformation, inducing apoptosis in HepG2 cells. Synthetic accessibility is retained via Buchwald-Hartwig amination or nucleophilic substitution on 4-chloro precursors [6] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1